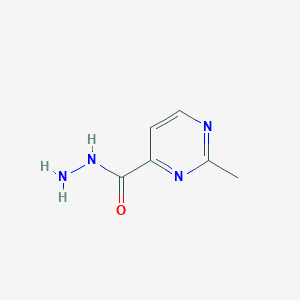

2-Methylpyrimidine-4-carbohydrazide

描述

属性

CAS 编号 |

89691-94-1 |

|---|---|

分子式 |

C6H8N4O |

分子量 |

152.15 g/mol |

IUPAC 名称 |

2-methylpyrimidine-4-carbohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-4-8-3-2-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |

InChI 键 |

SVGJBFNWPZSNFQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CC(=N1)C(=O)NN |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-carbohydrazide typically involves the reaction of ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate with hydrazine hydrate. The reaction is carried out under microwave irradiation for 2-3 minutes, resulting in the formation of the desired hydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The process may include steps such as esterification, hydrazinolysis, and purification through recrystallization or chromatography.

化学反应分析

Types of Reactions: 2-Methylpyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.

科学研究应用

Antimicrobial Properties

Recent studies have highlighted the potential of 2-methylpyrimidine-4-carbohydrazide and its derivatives as effective antimycobacterial agents. Research indicates that compounds derived from pyridine-4-carbohydrazide exhibit remarkable efficacy against Mycobacterium tuberculosis, particularly against multidrug-resistant strains.

- Case Study : A study demonstrated that novel bioactive amides combining pyridine-4-carbohydrazide with other antimicrobial agents showed minimum inhibitory concentrations (MICs) as low as 1 μM against mycobacterial strains, with no significant cytotoxicity observed at concentrations up to 125 μM. This suggests a favorable safety profile for further development as antimycobacterial agents .

Anticancer Applications

The structural framework of this compound lends itself to modifications that enhance anticancer activity. Various derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.

- Research Findings : Pyrimidine derivatives have been reported to exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain hydrazone derivatives of this compound possess potent cytotoxic effects against breast and lung cancer cell lines .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

- Data Table : The following table summarizes various derivatives and their corresponding biological activities:

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antimycobacterial | ≤1 | |

| Hydrazone derivative A | Anticancer (breast) | 5 | |

| Hydrazone derivative B | Anticancer (lung) | 10 | |

| Combined amides | Antimycobacterial | ≥8 |

Synthesis and Modification

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity.

- Synthesis Pathway : The compound can be synthesized through the reaction of 2-methylpyrimidine with hydrazine hydrate in the presence of suitable solvents like methanol. This process yields high-purity products suitable for further modification and testing .

Future Directions in Research

Ongoing research aims to explore additional modifications of this compound to enhance its pharmacological profiles, including improved solubility, bioavailability, and selectivity towards target pathogens or cancer cells.

- Potential Research Areas :

- Development of prodrugs to enhance bioavailability.

- Investigation of combination therapies using this compound with existing antibiotics or chemotherapeutics.

- Exploration of its mechanism of action at the molecular level to identify new therapeutic targets.

作用机制

The mechanism of action of 2-Methylpyrimidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of nucleic acids. These actions contribute to its potential therapeutic effects, such as antimicrobial and anticancer activities .

相似化合物的比较

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Structural Differences :

- Core Heterocycle : Features a fused imidazo-pyridine ring instead of a pyrimidine.

- Functional Groups : Retains the carbohydrazide group but at position 3 of the imidazo-pyridine system.

Implications :

2-Ethyl-4-hydrazinyl-6-methylpyrimidine

Structural Differences :

- Substituents : Ethyl (position 2) and methyl (position 6) groups on the pyrimidine ring.

- Functional Group : Hydrazinyl (-NHNH₂) at position 4 instead of carbohydrazide (-CONHNH₂).

Implications :

4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Structural Differences :

- Substituents : Chloro (position 4) and 4-methylimidazole (position 6) groups.

- Functional Group : Lacks a carbohydrazide or hydrazine-derived moiety.

Implications :

5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione

Structural Differences :

- Core Structure : Combines pyrimidine (with dimethyl substituents) and pyrazole rings linked via a butanedione bridge.

- Functional Groups : Hydroxy and ketone groups dominate over hydrazine derivatives.

Implications :

- The multi-heterocyclic architecture suggests utility in multi-target drug design or metal-organic frameworks (MOFs).

- The butanedione bridge may facilitate keto-enol tautomerism, influencing stability and reactivity .

Structural and Functional Comparison Table

Key Research Findings

- Synthetic Flexibility: Pyrimidine-based carbohydrazides are synthesized via hydrazine condensation, as seen in analogous reactions involving dehydroacetic acid and hydrazino-pyrimidines .

- Reactivity Trends : Carbohydrazides exhibit dual reactivity (nucleophilic and electrophilic) due to the -CONHNH₂ group, enabling diverse transformations such as hydrazone formation or cyclocondensation.

- Biological Relevance : Imidazo-pyridine derivatives (e.g., ) are explored for antimicrobial and anticancer activity, while pyrimidine carbohydrazides may serve as protease inhibitors .

生物活性

2-Methylpyrimidine-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature, synthesizing findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted with a methyl group at the 2-position and a carbohydrazide functional group at the 4-position. The synthesis typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with hydrazine derivatives, resulting in the formation of the carbohydrazide moiety.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. Notably, a series of derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial effects .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| N'-(2-Cyanobenzylidene)-6-hydroxy-2-methylpyrimidine-4-carbohydrazide | Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For example, one study reported that a derivative showed an IC50 value of approximately 15 µM against HeLa cells, suggesting considerable anticancer activity .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| MCF-7 | 20 | |

| N'-(4-Fluorobenzylidene)-6-hydroxy-2-methylpyrimidine-4-carbohydrazide | HepG2 | 18 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. For instance, studies suggest that it may inhibit specific enzymes involved in nucleic acid synthesis and metabolic pathways critical for bacterial growth and cancer cell proliferation .

Enzyme Inhibition

Inhibition studies have shown that derivatives of this compound can act as phosphodiesterase (PDE) inhibitors. PDEs play significant roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in neurological disorders and certain cancers. For example, PDE2 inhibitors derived from pyrimidines have been linked to enhanced neuronal development and memory functions .

Case Studies

A notable case study involved the evaluation of a series of pyrimidine-based compounds for their anticancer properties. Researchers synthesized multiple derivatives of this compound and assessed their efficacy against various tumor cell lines. The study concluded that modifications at the hydrazone moiety significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。